CGP 75136 is a synthetic compound that has been explored primarily for its potential therapeutic applications, particularly in the treatment of viral infections. It belongs to a class of compounds that exhibit antiviral properties and has been studied in the context of various diseases, including those caused by retroviruses. The compound is associated with several patents, indicating its relevance in pharmaceutical research and development.
CGP 75136 was developed by Novartis as part of their research into antiviral therapies. It is often referenced in scientific literature and patent applications related to the treatment of viral diseases, particularly in combination therapies targeting human immunodeficiency virus and other retroviruses .
CGP 75136 is classified as an antiviral agent. Its mechanism of action involves interference with viral replication processes, making it a candidate for further development in antiviral therapy. The compound is part of a broader category of compounds that include various derivatives and analogs aimed at enhancing therapeutic efficacy .
The synthesis of CGP 75136 involves several chemical reactions that are designed to produce the desired molecular structure with high purity and yield. Specific synthetic routes have not been extensively detailed in the available literature, but general methods for synthesizing similar compounds typically include:
The synthesis may involve various steps including:
While specific structural data (such as molecular weight or precise chemical formula) is not provided, compounds in this class often exhibit properties conducive to biological activity, such as moderate lipophilicity and the ability to form hydrogen bonds with biological macromolecules.
CGP 75136 is likely to undergo several types of chemical reactions relevant to its function as an antiviral agent:
Common reagents used in reactions involving CGP 75136 may include:
The mechanism by which CGP 75136 exerts its antiviral effects likely involves inhibition of viral replication processes. This could occur through:
While specific physical properties such as melting point or solubility were not detailed, compounds like CGP 75136 typically exhibit characteristics such as:
Chemical properties relevant to CGP 75136 include:
CGP 75136 has potential applications in:
CGP 75136 is a developmental designation for an azapeptide protease inhibitor now widely recognized as the antiretroviral drug Atazanavir. Its systematic IUPAC name is:
Methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate [4].
Regulatory designations include the CAS Registry Number 198904-31-3 and FDA UNII QZU4H47A3S. The compound has accumulated over 50 commercial and research aliases, reflecting its complex development history and global adoption. Key synonyms are cataloged below:
Table 1: Key Synonyms of CGP 75136
Synonym Type | Examples |
---|---|
Brand Names | Reyataz®, Zrivada® |
Research Codes | BMS-232632, CGP-75355, CGP-73547 |
Chemical Registry | 198904-31-3 (base), 229975-97-7 (sulfate) |
Abbreviated Forms | ATV, BMS23263205 |
These synonyms span patent applications, pharmacological databases (e.g., MeSH, ChEMBL), and global regulatory submissions [3] [4] [6].
CGP 75136 (Atazanavir) has the molecular formula C₃₈H₅₂N₆O₇ and a molecular weight of 704.87 g/mol. Its architecture integrates three critical domains:
Stereochemical configuration is defined by four chiral centers with uniform (S,S,S,S) stereochemistry, confirmed via isomeric SMILES notation:CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
[4].
Table 2: Atomic Composition and Key Functional Groups
Component | Description |
---|---|
Core Backbone | Azapeptide with hydrazine bridge |
Aromatic Systems | Phenyl, pyridinyl, benzyl rings |
Hydrogen-Bonding Sites | Carbamoyl (2x), hydroxy, carbonyl (3x) |
Steric Barriers | tert-Butyl groups (2x) |
Ionizable Groups | Pyridine nitrogen (pKa ~3.0) |
This configuration enables high-affinity binding to the HIV-1 protease active site, leveraging both hydrophobic contacts and hydrogen-bonding networks [3] [6].
CGP 75136 exhibits challenging solubility characteristics:
Stability is maintained at -20°C as a solid powder (purity ≥98%), though solutions degrade rapidly. The melting point ranges between 207–209°C, consistent with crystalline polymorphs. Calculated properties include:
Table 3: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Aqueous Solubility | H₂O, 25°C | <0.1 mg/mL |
DMSO Solubility | 25°C, ultrasonic aid | 166 mg/mL |
Stability | Solid, -20°C | >24 months |
Solution Stability | 0.2% methanolic formic acid | Hours (requires fresh prep) |
Partition Coefficient | Calculated LogP | 3.2 |
These properties necessitate specialized formulation approaches, particularly for intravenous delivery [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7